2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)indol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5S/c27-24(25-17-10-11-21-22(14-17)31-13-12-30-21)16-26-15-23(19-8-4-5-9-20(19)26)32(28,29)18-6-2-1-3-7-18/h1-11,14-15H,12-13,16H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOPXDWLMORPNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the dioxin and indole intermediates, followed by their coupling through acetamide linkage. Common reagents used in these reactions include acetic anhydride, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride , followed by derivatization with various acetamides. This method allows for the introduction of different substituents on the indole and benzodioxane moieties, leading to a library of compounds with varying biological activities .
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an α-glucosidase and acetylcholinesterase inhibitor. These enzymes are critical in the management of conditions such as Type 2 diabetes and Alzheimer's disease:
- α-glucosidase Inhibition : The synthesized derivatives exhibited moderate inhibitory activity against α-glucosidase, suggesting their potential as therapeutic agents for Type 2 diabetes management. The IC50 values for these compounds ranged from weak to moderate, indicating a promising avenue for further development .
- Acetylcholinesterase Inhibition : The compound also showed potential in inhibiting acetylcholinesterase, which could be beneficial in treating Alzheimer's disease by enhancing cholinergic transmission .
Antimicrobial and Anticancer Properties
In addition to enzyme inhibition, compounds similar to 2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide have been evaluated for their antimicrobial and anticancer activities:
- Antimicrobial Activity : Studies have demonstrated that related compounds possess significant antimicrobial properties against various pathogens, including bacteria and fungi. The mechanisms often involve disrupting microbial cell walls or inhibiting vital enzymatic processes .
- Anticancer Activity : Some derivatives have shown effectiveness against cancer cell lines by inducing apoptosis or inhibiting tumor growth. This is particularly relevant in cancers associated with aberrant signaling pathways that involve indole derivatives .
Case Studies and Research Findings
A comprehensive review of research findings reveals several case studies demonstrating the efficacy of this compound:
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets. The phenylsulfonyl group may interact with enzymes or receptors, while the indole and dioxin rings contribute to the overall binding affinity and specificity. The exact pathways and targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The benzodioxin-acetamide scaffold is common in medicinal chemistry. Key structural variations among analogs include:
- Sulfonamide vs. Sulfonylindole Groups :
- Target Compound : Contains a benzenesulfonylindole group, which may enhance binding to enzymes like lipoxygenase or microbial targets due to the electron-withdrawing sulfonyl group and aromatic indole system.
- Compound 7l (): Features a 4-chlorophenylsulfonyl group and a 3,5-dimethylphenyl acetamide. This derivative demonstrated strong antimicrobial activity (MIC: 4 µg/mL against S. aureus) and low hemolytic activity (8.2%), suggesting a favorable therapeutic index .
- Heterocyclic Modifications: 2-{[4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Replaces the indole-sulfonyl group with a pyridinyl-triazole thioether. Pyrimidoindole Sulfanyl Analog (): Incorporates a pyrimidoindole system (MW: 422.5 g/mol) with hydrogen-bonding capacity (H-bond donors: 2; acceptors: 6). This may enhance protein interactions compared to the target compound .
Pharmacokinetic and Physicochemical Properties
- In contrast, the target compound’s indole-sulfonyl group may balance hydrophobicity and hydrogen-bonding capacity .
- Metabolic Stability :
- The acetamide bridge in the target compound likely resists hydrolysis better than ester or carboxylic acid derivatives (e.g., ), improving bioavailability .
Biological Activity
The compound 2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activities, and mechanisms of action based on diverse research studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 448.54 g/mol. The structural representation includes a benzenesulfonyl group attached to an indole moiety and a 1,4-benzodioxane ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H24N2O4S |
| Molecular Weight | 448.54 g/mol |
| Purity | ≥95% |
Synthesis
The synthesis of this compound involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with various sulfonyl chlorides under alkaline conditions. This method has been optimized to yield high-purity products suitable for biological testing .
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit significant inhibitory activity against various enzymes:
- α-glucosidase : Essential for carbohydrate metabolism; inhibitors can be beneficial in managing diabetes.
- Acetylcholinesterase (AChE) : Inhibitors are explored for their potential in treating Alzheimer’s disease.
In vitro studies have shown that derivatives of this compound can effectively inhibit α-glucosidase while demonstrating weaker inhibition against AChE .
Antitumor Activity
Sulfonamide derivatives have been reported to possess broad-spectrum antitumor activities. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. For instance, compounds similar to this one have shown promising results in inhibiting the proliferation of various cancer cell lines .
Neuroprotective Effects
Some studies suggest that compounds containing the benzodioxane moiety may exhibit neuroprotective effects. They potentially prevent neuronal death by inhibiting cholinesterase enzymes, thereby enhancing acetylcholine levels in the brain .
Case Studies
- Study on Enzyme Inhibition : A recent study evaluated several sulfonamide derivatives for their enzyme inhibitory potential. The findings revealed that compounds similar to this compound exhibited substantial inhibition against α-glucosidase and moderate effects on AChE .
- Antitumor Activity Assessment : Another study focused on the antitumor properties of sulfonamide derivatives. The results indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as anticancer agents .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : By binding to active sites on enzymes like α-glucosidase and AChE, it prevents substrate interaction, thereby modulating metabolic pathways.
- Induction of Apoptosis : Through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation, it can trigger programmed cell death in cancer cells.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide?
- Methodology : The synthesis typically involves sequential functionalization.
Sulfonylation : React indole derivatives with benzenesulfonyl chloride under basic conditions (e.g., pyridine/DCM) to introduce the sulfonyl group at the indole C3 position .
Acetamide Coupling : Use carbodiimide-mediated coupling (e.g., EDCI/HOBt) to link the sulfonylated indole to the benzodioxin-6-amine via an acetamide bridge .
- Key Considerations : Monitor reaction progress via TLC or HPLC to ensure intermediate purity.
Q. How is the structural identity of this compound validated in academic research?
- Analytical Techniques :
- NMR Spectroscopy : Confirm regiochemistry of sulfonylation (indole C3) and acetamide connectivity using - and -NMR. For example, the benzenesulfonyl group produces distinct aromatic proton signals at δ 7.5–8.0 ppm .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles (e.g., benzodioxin ring conformation) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H] ions) .
Q. What purification strategies are effective for isolating this compound?
- Chromatography : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) for crude mixtures.
- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to obtain high-purity crystals .
Advanced Research Questions
Q. What mechanistic insights govern the sulfonylation of the indole moiety in this compound?
- Computational Studies : Employ density functional theory (DFT) to model the transition state of sulfonylation, focusing on the electrophilic aromatic substitution mechanism. ICReDD’s reaction path search methods can predict optimal reaction conditions .
- Experimental Validation : Use kinetic isotope effects (KIEs) or Hammett plots to confirm electronic effects on reaction rates .
Q. How can researchers optimize reaction yields while minimizing side products?
- Design of Experiments (DOE) : Apply factorial design to evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example, a central composite design (CCD) can identify interactions between sulfonylation time and base concentration .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .
Q. What computational tools are recommended for predicting this compound’s physicochemical properties?
- Molecular Dynamics (MD) Simulations : Predict solubility parameters (e.g., logP) using software like GROMACS or AMBER.
- Quantum Chemistry : Calculate electrostatic potential maps (e.g., via Gaussian 09) to assess hydrogen-bonding sites critical for crystallinity .
Q. How can contradictory spectroscopic data (e.g., unexpected -NMR shifts) be resolved?
- Cross-Validation :
- 2D NMR : Perform HSQC and HMBC experiments to assign ambiguous proton-carbon correlations .
- Variable Temperature NMR : Identify dynamic processes (e.g., rotational barriers in the benzodioxin ring) causing signal splitting .
Q. What strategies are used to explore this compound’s potential bioactivity?
- Molecular Docking : Screen against target proteins (e.g., kinases or GPCRs) using AutoDock Vina. Compare binding poses with structurally related sulfonamide-indole derivatives .
- ADMET Prediction : Use QSAR models in SwissADME to estimate pharmacokinetic properties (e.g., CYP450 inhibition) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
